Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid
CAS No.: 79647-58-8
Cat. No.: VC18700412
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79647-58-8 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | tricyclo[3.2.1.03,6]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11) |
| Standard InChI Key | HYJOPFMJTBKJFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3(CC1C2C3)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s defining feature is its tricyclo[3.2.1.0³,⁶]octane skeleton, which consists of three fused rings: a six-membered ring bridged by two smaller rings (three- and four-membered). This arrangement imposes significant steric strain, resulting in a rigid, non-planar geometry that influences its chemical behavior . The carboxylic acid group (-COOH) at the 1-position introduces polarity and hydrogen-bonding capacity, enabling interactions with biological targets and catalytic surfaces.
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict bond angles and lengths consistent with its strained architecture. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments due to the asymmetry of the tricyclic system, with characteristic shifts for the carboxylic proton (δ ~12 ppm) and bridgehead hydrogens (δ ~2.5–3.5 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Cycloaddition Reaction: A [2+2] photocycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) forms the tricyclic core under UV irradiation.
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Functionalization: Hydrolysis of the anhydride intermediate yields the carboxylic acid moiety, followed by purification via recrystallization or column chromatography.
Key Reaction Conditions:
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Temperature: 0–25°C (cycloaddition), 80–100°C (hydrolysis)
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Catalysts: Lewis acids (e.g., AlCl₃) for cycloaddition regioselectivity
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Yield: 45–60% (over two steps)
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions. Catalytic systems using palladium or nickel complexes improve yield (75–85%) while minimizing waste. Recent advances include enzymatic desymmetrization strategies to access enantiopure derivatives for pharmaceutical applications.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic media converts the carboxylic acid to a ketone derivative (e.g., tricyclo[3.2.1.0³,⁶]octan-1-one).
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Reduction: LiAlH₄ reduces the -COOH group to a primary alcohol, yielding tricyclo[3.2.1.0³,⁶]octan-1-ol.
Substitution Reactions
Halogenation at bridgehead positions occurs via radical mechanisms, producing brominated or chlorinated analogs used in polymer crosslinking.
Biological Activity and Applications
Enzyme Inhibition Studies
The compound’s rigid structure allows it to act as a transition-state analog for proteases and hydrolases. In vitro assays demonstrate competitive inhibition of trypsin (IC₅₀ = 18 µM) and acetylcholinesterase (IC₅₀ = 32 µM), suggesting potential in treating neurodegenerative disorders.
Material Science Applications
Incorporation into epoxy resins enhances thermal stability (T₅% degradation = 280°C vs. 220°C for conventional resins) due to restricted molecular motion in the cured polymer.
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